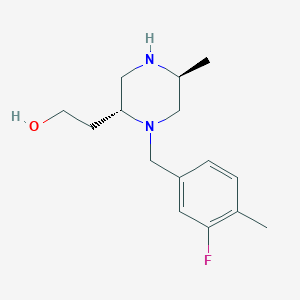![molecular formula C16H12O4 B13350600 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid is an organic compound that features a dibenzofuran moiety attached to a butanoic acid backbone Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid typically involves the following steps:
Formation of Dibenzofuran Derivative: The dibenzofuran core can be synthesized through the cyclization of diaryl ethers or via O-arylation of substituted phenols.
Attachment of Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using succinic anhydride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone or carboxylic acid groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce halogen atoms onto the aromatic rings .
Scientific Research Applications
3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as protein tyrosine phosphatase 1B.
Pathways Involved: It can modulate signaling pathways related to inflammation, cancer, and metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar aromatic structure.
Dibenzothiophene: Contains a sulfur atom instead of oxygen in the furan ring.
Carbazole: Features a nitrogen atom in the heterocyclic ring.
Uniqueness
3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid is unique due to its specific combination of the dibenzofuran moiety and the butanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-dibenzofuran-2-yl-2-oxobutanoic acid |
InChI |
InChI=1S/C16H12O4/c1-9(15(17)16(18)19)10-6-7-14-12(8-10)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19) |
InChI Key |
TYPMBLMZCUUOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R)-piperidin-3-yl]propanoic acid](/img/structure/B13350517.png)
![2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13350525.png)
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)

![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)


![3-[(Methylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350586.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)


![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)

![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
